2-Ethynyl-5-methylpyridine 1-oxide
Overview
Description
2-Ethynyl-5-methylpyridine 1-oxide is an organic compound that belongs to the pyridine family It is characterized by the presence of an ethynyl group at the second position and a methyl group at the fifth position of the pyridine ring, with an oxide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-methylpyridine 1-oxide can be achieved through several methods. One common approach involves the reaction of 2-ethynyl-5-methylpyridine with an oxidizing agent to introduce the oxide group. The reaction conditions typically include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-5-methylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.
Substitution: The ethynyl and methyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
2-Ethynyl-5-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Ethynyl-5-methylpyridine 1-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the oxide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and influence metabolic pathways.
Comparison with Similar Compounds
2-Ethynyl-5-methylpyridine: Lacks the oxide group, making it less reactive in certain chemical reactions.
2-Ethynyl-6-methylpyridine: Similar structure but with the methyl group at a different position, leading to different chemical properties.
2-Ethynyl-5-fluoro-3-methylpyridine: Contains a fluorine atom, which can significantly alter its reactivity and interactions.
Uniqueness: 2-Ethynyl-5-methylpyridine 1-oxide is unique due to the presence of the oxide group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-ethynyl-5-methyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-3-8-5-4-7(2)6-9(8)10/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKMSCJGDWVNQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1)C#C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357045 | |
Record name | 2-ETHYNYL-5-METHYLPYRIDINE 1-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499187-53-0 | |
Record name | 2-ETHYNYL-5-METHYLPYRIDINE 1-OXIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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